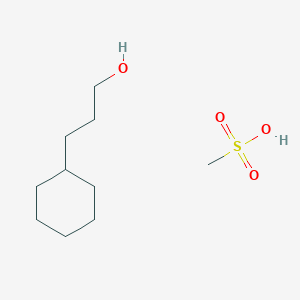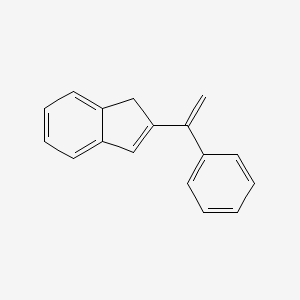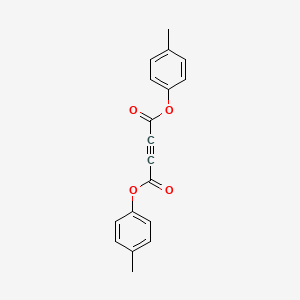
Bis(4-methylphenyl) but-2-ynedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-methylphenyl) but-2-ynedioate is an organic compound with the molecular formula C18H14O4 It is a derivative of but-2-ynedioate, where the hydrogen atoms are replaced by 4-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-methylphenyl) but-2-ynedioate can be synthesized through a cycloaddition reaction. One common method involves the reaction of phenacylmalononitriles with dialkyl but-2-ynedioates in the presence of tetrabutylammonium bromide (TBAB) as a catalyst. The reaction is typically carried out in acetonitrile at room temperature, resulting in high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Bis(4-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:
Cycloaddition Reactions: These reactions involve the addition of multiple reactants to form a cyclic product.
Substitution Reactions: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Tetrabutylammonium Bromide (TBAB): Used as a catalyst in cycloaddition reactions.
Acetonitrile: A solvent that facilitates the reaction at room temperature.
Major Products Formed
The major products formed from reactions involving this compound include:
3,3-Dicyano-5-hydroxy-5-arylcyclopent-1-ene-1,2-dicarboxylates: Formed through cycloaddition reactions.
Multifunctionalized Carboxamide-Bridged Dicyclopentenes: Another product of cycloaddition reactions.
Scientific Research Applications
Bis(4-methylphenyl) but-2-ynedioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bis(4-methylphenyl) but-2-ynedioate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to participate in cycloaddition and substitution reactions, leading to the formation of complex molecular structures. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Bis(4-methylphenyl) but-2-ynedioate can be compared with other similar compounds, such as:
Dialkyl But-2-ynedioates: These compounds share a similar core structure but differ in the substituents attached to the but-2-ynedioate moiety.
Phenacylmalononitriles: These compounds are often used in reactions with this compound to form complex products.
The uniqueness of this compound lies in its ability to form multifunctionalized products through cycloaddition reactions, making it a versatile compound in organic synthesis.
Properties
CAS No. |
142207-58-7 |
|---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
bis(4-methylphenyl) but-2-ynedioate |
InChI |
InChI=1S/C18H14O4/c1-13-3-7-15(8-4-13)21-17(19)11-12-18(20)22-16-9-5-14(2)6-10-16/h3-10H,1-2H3 |
InChI Key |
HJGUPAHCZUQTIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C#CC(=O)OC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


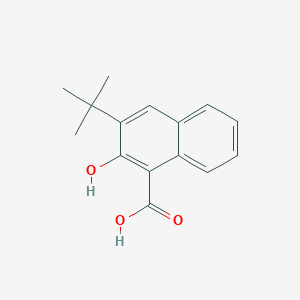
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
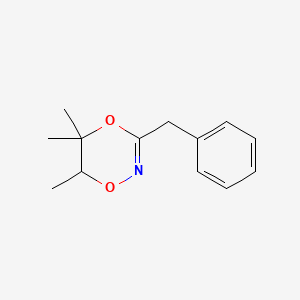
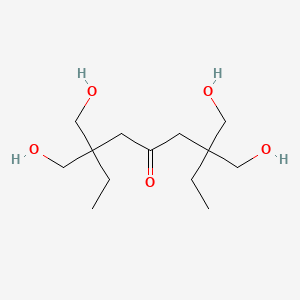
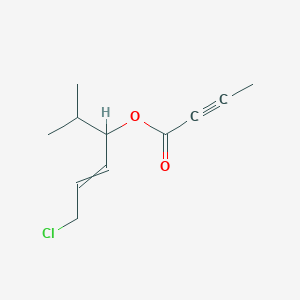
![Ethyl [5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetate](/img/structure/B12546972.png)
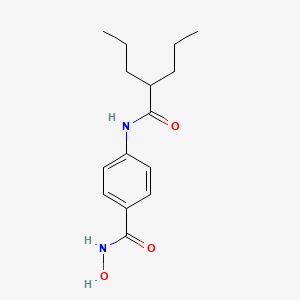
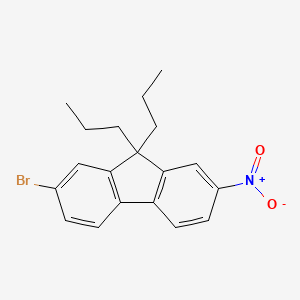
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)
![Benzenamine, 4-[1-(2,4-cyclopentadien-1-ylidene)ethyl]-N,N-dimethyl-](/img/structure/B12547004.png)
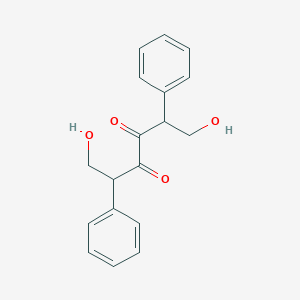
![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)
